molecular formula C9H7BrN2O3S B6270856 6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide CAS No. 2580230-59-5

6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide

Cat. No. B6270856
CAS RN: 2580230-59-5
M. Wt: 303.1
InChI Key:
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Description

6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide (BODIS) is a chemical compound with a wide range of applications in scientific research and laboratory experiments. BODIS is a type of isoquinoline derivative, which is a heterocyclic compound containing one or more nitrogen atoms in a six-membered ring. The compound has a number of unique properties that make it attractive for use in a variety of research applications. In

Scientific Research Applications

6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide has a wide range of applications in scientific research. It has been used as a model compound to study the structure and properties of isoquinoline derivatives. It has also been used as a ligand in the synthesis of metal-organic frameworks, as a catalyst in organic synthesis, and as an inhibitor of certain enzymes.

Mechanism of Action

6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide acts as a ligand in the formation of metal-organic frameworks. It binds to metal ions, forming a three-dimensional structure. The ligand also binds to enzymes, inhibiting their activity.
Biochemical and Physiological Effects
6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the enzyme acetylcholinesterase. It has also been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide has been found to be a useful compound for laboratory experiments. It is relatively stable and easy to synthesize. However, it is not very soluble in water, making it difficult to use in certain experiments.

Future Directions

The future of 6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide is promising. It has been used in a variety of research applications, and its potential for use in other areas of research is still being explored. Possible future directions for 6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide include its use as a drug delivery system, as a catalyst for organic synthesis, and as a ligand for the synthesis of metal-organic frameworks. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic applications.

Synthesis Methods

6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide can be synthesized through a variety of methods, including the Vilsmeier-Haack reaction and the Stille reaction. In the Vilsmeier-Haack reaction, a mixture of 6-bromo-1-oxo-1,2-dihydroisoquinoline and phosphorus oxychloride is heated to form the compound. In the Stille reaction, a mixture of 6-bromo-1-oxo-1,2-dihydroisoquinoline and a palladium catalyst is heated to form 6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide involves the reaction of 6-bromo-1,2-dihydroisoquinoline-4-sulfonyl chloride with an amine followed by oxidation of the resulting sulfonamide.", "Starting Materials": [ "6-bromo-1,2-dihydroisoquinoline-4-sulfonyl chloride", "amine" ], "Reaction": [ "Add amine to 6-bromo-1,2-dihydroisoquinoline-4-sulfonyl chloride in a suitable solvent such as dichloromethane or chloroform.", "Stir the reaction mixture at room temperature for several hours.", "Filter the resulting sulfonamide product and wash with a suitable solvent.", "Oxidize the sulfonamide product using a suitable oxidizing agent such as sodium periodate or hydrogen peroxide.", "Isolate the final product by filtration or chromatography." ] }

CAS RN

2580230-59-5

Molecular Formula

C9H7BrN2O3S

Molecular Weight

303.1

Purity

95

Origin of Product

United States

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